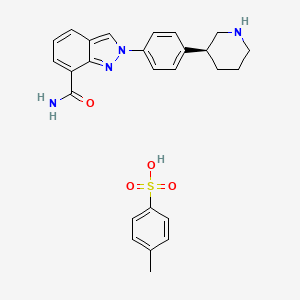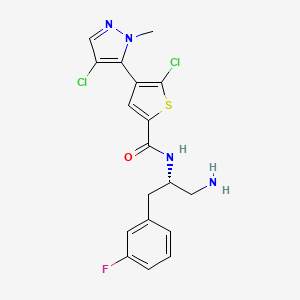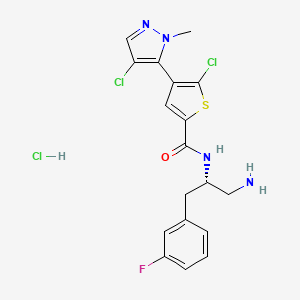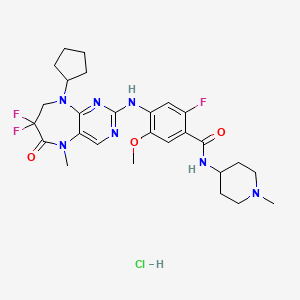
Nav1.7-IN-2
Übersicht
Beschreibung
Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), specifically Nav 1.7, with an IC50 of 80 nM . It is useful for the treatment of diseases treatable by inhibition of these channels, particularly chronic pain disorder .
Molecular Structure Analysis
High-resolution cryo-EM structures of human Nav1.7 treated with drugs and lead compounds, including Nav1.7-IN-2, have been reported . These structures reveal the binding mode of these compounds at resolutions of 2.6-3.2 Å .Wissenschaftliche Forschungsanwendungen
Role in Pain Perception and Nociceptor Physiology
Nav1.7, a voltage-gated sodium channel, plays a crucial role in pain sensation. Studies using selective inhibitors like PF-05198007 and PF-05089771 have shown that Nav1.7 is the primary functional TTX-sensitive Nav in mouse and human nociceptors. It significantly contributes to nociceptor action potential initiation and upstroke phase, influencing synaptic transmission in the spinal cord and neuropeptide release in the skin, thus impacting noxious signal transmission both peripherally and centrally (Alexandrou et al., 2016).
Expression in Dorsal Root Ganglia Neurons
Nav1.7 is robustly expressed in dorsal root ganglia (DRG) neurons, spanning from peripheral terminals in the skin to central terminals in the spinal cord dorsal horn. This extensive expression pattern supports its major contribution to pain pathways, including action potential electrogenesis, axonal conduction, and depolarization/invasion of presynaptic axons (Black et al., 2012).
Molecular and Genetic Insights
Genetic and functional studies have confirmed Nav1.7 as a major contributor to pain signaling in humans. Homology modeling based on crystal structures of ion channels provides an atomic-level structural basis for altered gating of mutant Nav1.7 that causes pain (Dib-Hajj et al., 2012).
Therapeutic Target for Pain Management
Nav1.7 has emerged as a high-interest target for discovering non-opioid analgesics. Persons lacking functional Nav1.7 are insensitive to pain, driving efforts to develop selective inhibitors as analgesics. Recent clinical setbacks highlight the need for better understanding of selectivity and target engagement for effective Nav1.7-targeted therapeutics (Mulcahy et al., 2019).
Role in Cancer Cell Invasion
Functional expression of Nav1.7 is linked to the invasive behavior of non-small cell lung carcinoma cells. EGF/EGFR signaling, which enhances proliferation and invasion, also mediates upregulation of Nav1.7, suggesting its potential as a therapeutic target or diagnostic/prognostic marker in lung cancer (Campbell et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKJGXMORSMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nav1.7-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)






